molecular formula C11H18 B008542 (E)-4,8-Dimethyl-1,3,7-nonatriene CAS No. 19945-61-0

(E)-4,8-Dimethyl-1,3,7-nonatriene

Cat. No.: B008542
CAS No.: 19945-61-0
M. Wt: 150.26 g/mol
InChI Key: LUKZREJJLWEWQM-YRNVUSSQSA-N
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Description

(E)-4,8-Dimethyl-1,3,7-nonatriene is an organic compound belonging to the class of terpenes. It is a volatile compound commonly found in various plants and is known for its role in plant defense mechanisms. This compound is characterized by its distinct structure, which includes a conjugated diene system and two methyl groups at positions 4 and 8.

Scientific Research Applications

(E)-4,8-Dimethyl-1,3,7-nonatriene has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: The compound plays a role in plant-insect interactions and is studied for its potential in pest control.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene typically involves the use of starting materials such as isoprene units. One common synthetic route includes the coupling of isoprene units through a series of reactions, including Diels-Alder reactions and subsequent dehydrogenation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4,8-Dimethyl-1,3,7-nonatriene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation of the compound can result in the saturation of the double bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of (E)-4,8-Dimethyl-1,3,7-nonatriene involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses against herbivores. The compound binds to receptors on the surface of plant cells, activating signaling cascades that lead to the production of defensive compounds.

Comparison with Similar Compounds

Similar Compounds

    (E)-β-Farnesene: Another terpene with similar structural features and biological functions.

    (Z)-3-Hexenyl Acetate: A volatile compound involved in plant defense.

    Farnesol: A sesquiterpene alcohol with similar biosynthetic pathways.

Uniqueness

(E)-4,8-Dimethyl-1,3,7-nonatriene is unique due to its specific structural arrangement and its role in both direct and indirect plant defense mechanisms. Its ability to act as a signaling molecule and its diverse range of applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(3E)-4,8-dimethylnona-1,3,7-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZREJJLWEWQM-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068685, DTXSID201304588
Record name 1,3,7-Nonatriene, 4,8-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-4,8-Dimethyl-1,3,7-nonatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19945-61-0, 51911-82-1
Record name E-4,8-Dimethyl-1,3,7-nonatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19945-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-Nonatriene, 4,8-dimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Nonatriene, 4,8-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,7-Nonatriene, 4,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-4,8-Dimethyl-1,3,7-nonatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-dimethylnona-1,3,7-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (E)-4,8-Dimethyl-1,3,7-nonatriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035792
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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